![molecular formula C20H19N5O2 B2761220 4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-34-1](/img/structure/B2761220.png)
4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with a unique structure that includes an imidazo[2,1-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the phenyl and phenylethyl groups. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenylethyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of this compound exhibit significant antiparasitic properties. Notable findings include:
- Leishmania donovani : The compound showed high efficacy against both promastigote and amastigote forms of this parasite. In vivo studies demonstrated superior effectiveness compared to its enantiomers.
- Trypanosoma cruzi : Moderate activity was observed; however, it was less effective than other tested compounds.
- Trypanosoma brucei : Similar to Trypanosoma cruzi, moderate activity was noted.
Antitubercular Activity
The compound was evaluated for its potential against Mycobacterium tuberculosis. Although some binding affinity to the Ddn enzyme was detected, it ultimately proved inactive in relevant assays.
Case Study Insights
A comparative study on similar derivatives highlighted that modifications at specific positions on their molecular structure can enhance antiparasitic properties. For instance:
- Compounds with additional functional groups showed increased potency against Leishmania species compared to baseline structures.
Table 1: Summary of Biological Activities
Activity Type | Organism/Target | Efficacy Level | Notes |
---|---|---|---|
Antiparasitic | Leishmania donovani | High | Effective against both life stages |
Antiparasitic | Trypanosoma cruzi | Moderate | Less effective than other compounds |
Antiparasitic | Trypanosoma brucei | Moderate | Similar results as T. cruzi |
Antitubercular | Mycobacterium tuberculosis | Inactive | Binding observed but no activation |
Pharmacological Potential
The structural characteristics of 4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide suggest a broad spectrum of pharmacological activities beyond antiparasitic and antitubercular effects. Other potential applications include:
- Anticancer Activity : Related compounds in the imidazo[2,1-c][1,2,4]triazine class have shown promise in anticancer studies by targeting various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide: shares structural similarities with other imidazo[2,1-c][1,2,4]triazine derivatives.
Phenyl and phenylethyl derivatives: Compounds with similar substituents may exhibit comparable chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.
Biological Activity
The compound 4-oxo-8-phenyl-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family and has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C19H20N4O, with a molecular weight of approximately 320.39 g/mol. The compound features a complex structure that is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor Activity : Studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazines can inhibit tumor cell proliferation.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Interference with DNA Synthesis : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways.
Antitumor Activity
A notable study demonstrated the effectiveness of related compounds in inhibiting the proliferation of cancer cells. For instance:
Compound | IC50 (µM) | Target |
---|---|---|
4-Oxo derivative | 10 | Raf1 Kinase |
6-Hydroxy derivative | 8.3 | JNK1 Kinase |
These results indicate significant inhibition rates against key targets involved in tumor growth .
Antimicrobial Properties
Research has shown that certain derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
These findings suggest potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound has been explored as an inhibitor of d-amino acid oxidase (DAAO), which is implicated in various neurological disorders. The following table summarizes the enzyme inhibition data:
Compound | IC50 (nM) | Enzyme Target |
---|---|---|
11h derivative | 60 | DAAO |
This competitive inhibition suggests a promising avenue for further research into neurological applications .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Cancer Cell Lines : A study involving HepG2 liver cancer cells showed that the compound significantly reduced cell viability at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups.
Properties
IUPAC Name |
4-oxo-8-phenyl-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-14(15-8-4-2-5-9-15)21-18(26)17-19(27)25-13-12-24(20(25)23-22-17)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQJQMKDXPUXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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